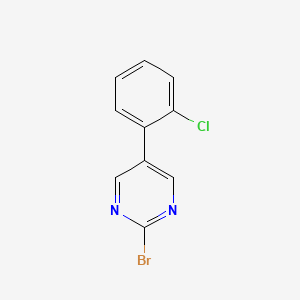![molecular formula C10H5ClN2OS B13981079 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiophene, furan, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions are usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell growth and proliferation.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-6-thieno[3,2-d]pyrimidine: Similar structure but lacks the furan moiety.
4-chloro-6-ethyl-2-(3-fluoro-2-pyridinyl)thieno[2,3-d]pyrimidine: Contains an additional pyridine ring.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar fused ring system but with different substituents.
Uniqueness
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine is unique due to its combination of thiophene, furan, and pyrimidine rings, which imparts distinct electronic and steric properties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H5ClN2OS |
|---|---|
Peso molecular |
236.68 g/mol |
Nombre IUPAC |
4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H5ClN2OS/c11-10-9-6(12-5-13-10)4-8(15-9)7-2-1-3-14-7/h1-5H |
Clave InChI |
WTNUEPDAJKILKL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






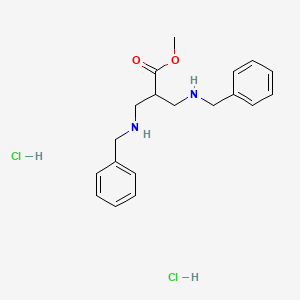
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
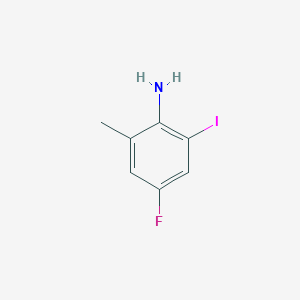
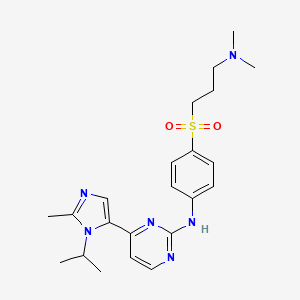
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
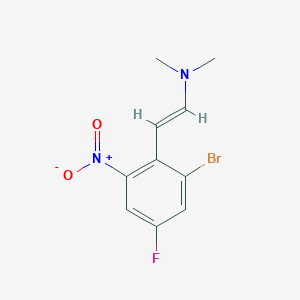
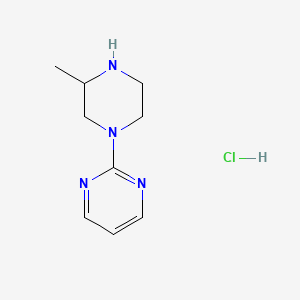

![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
